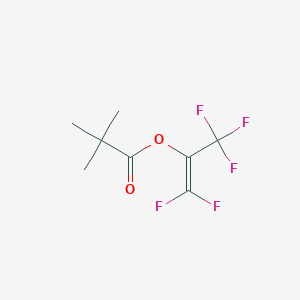
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
Overview
Description
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate is a useful research compound. Its molecular formula is C8H9F5O2 and its molecular weight is 232.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate (CAS 62935-24-4) is a specialized chemical compound with unique properties due to its pentafluorinated structure. This article explores its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C₈H₉F₅O₂
- Synonyms : 2-(Pentafluoropropenyl)pivalate, 1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate
This compound exhibits biological activity primarily through its role as a photoacid generator in various applications. Upon exposure to high-energy radiation, it generates sulfonic acids that can initiate polymerization processes crucial in photolithography and other chemical reactions .
Antimicrobial Properties
Research has indicated that pentafluoropropenyl compounds possess antimicrobial properties. A study demonstrated that derivatives of pentafluoropropene exhibited significant activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes due to the hydrophobic nature of the pentafluorinated moiety .
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, revealing a dose-dependent cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Study 1: Photolithography Applications
A notable application of this compound is in photolithography as a photoacid generator. In a study published in Advanced Materials, researchers utilized this compound in resist compositions for microfabrication. The results showed enhanced resolution and pattern fidelity compared to traditional photoacid generators .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial efficacy of pentafluoropropenyl derivatives against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antibacterial agent in pharmaceutical formulations .
Toxicological Profile
The toxicological assessment of this compound indicates low acute toxicity levels; however, chronic exposure may pose risks due to its fluorinated nature. Safety data sheets recommend handling with care and using appropriate personal protective equipment (PPE) during use .
Properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-en-2-yl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-4(5(9)10)8(11,12)13/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDBCCPHABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC(=C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382064 | |
| Record name | AG-H-57280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-40-1 | |
| Record name | AG-H-57280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















